molecular formula C11H9FIN3O B11064134 N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11064134
M. Wt: 345.11 g/mol
InChI Key: SQHHGKNVARGLOC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, an iodopyrazole moiety, and an acetamide linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Attachment of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the iodopyrazole intermediate, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the acetamide linkage: The final step involves the reaction of the fluorophenyl-iodopyrazole intermediate with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, biological activity, and overall chemical behavior compared to similar compounds.

Properties

Molecular Formula

C11H9FIN3O

Molecular Weight

345.11 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C11H9FIN3O/c12-8-2-1-3-10(4-8)15-11(17)7-16-6-9(13)5-14-16/h1-6H,7H2,(H,15,17)

InChI Key

SQHHGKNVARGLOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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